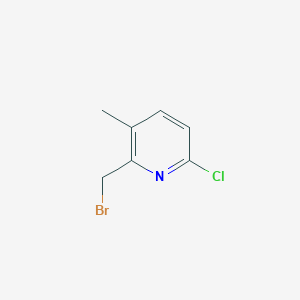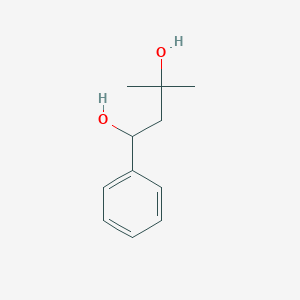
2-(Bromomethyl)-6-chloro-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-6-chloro-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-chloro-3-methylpyridine typically involves the bromination of 6-chloro-3-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-6-chloro-3-methylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Elimination: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives
科学的研究の応用
2-(Bromomethyl)-6-chloro-3-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties
作用機序
The mechanism of action of 2-(Bromomethyl)-6-chloro-3-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The chlorine atom at the 6-position can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)pyridine
- 6-Chloro-3-methylpyridine
- 2-Bromomethyl-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
Uniqueness
The presence of both bromomethyl and chloro substituents on the pyridine ring allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC名 |
2-(bromomethyl)-6-chloro-3-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,4H2,1H3 |
InChIキー |
YKKVYFJSYOBTFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)


![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)

![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)





